molecular formula C17H18N2O3S B368840 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 441315-25-9

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B368840
CAS No.: 441315-25-9
M. Wt: 330.4g/mol
InChI Key: ATCFEHGVDSQIDX-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with methoxy, methyl, and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl group through sulfonation reactions. The methoxy and methyl groups are then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates. Industrial synthesis might also incorporate continuous flow processes to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a corresponding sulfide derivative.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
  • 1-(3-Methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
  • 1-(4-Methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Comparison: Compared to these similar compounds, 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can significantly alter its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-8-15-16(9-12(11)2)19(10-18-15)23(20,21)14-5-6-17(22-4)13(3)7-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFEHGVDSQIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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